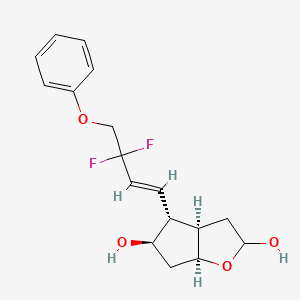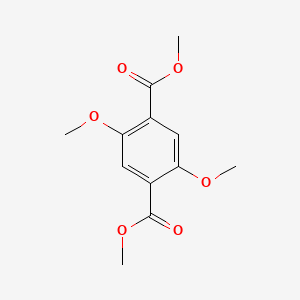
TF-Diol
Overview
Description
TF-Diol, also known as 2H-Cyclopenta[b]furan-2,5-diol, 4-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]hexahydro-, (3aR,4R,5R,6aS)-, is a chemical compound with the molecular formula C17H20F2O4 . Its molecular weight is 326.3351 .
Synthesis Analysis
A modified polyurethane with three-furyl diol (TF) was synthesized to improve its mechanical properties. The synthesis process involved the reaction of IDI-TF with xylene bismaleimide (BMI) to generate cross-linked polyurethane ITB-PU .Molecular Structure Analysis
The molecular structure of TF-Diol includes defined stereocenters 4 / 5 E/Z Centers 1 . The SMILES representation of the molecule is [H][C@]12CC@@HC@H(F)COC3=CC=CC=C3)[C@@]1([H])CC(O)O2 .Chemical Reactions Analysis
Vicinal diols, like TF-Diol, undergo a specific reaction called pinacol rearrangement under acidic conditions .Physical And Chemical Properties Analysis
TF-Diol has a predicted boiling point of 481.9±45.0 °C and a predicted density of 1.361±0.06 g/cm3 . Its pKa is predicted to be 13.01±0.60 .Scientific Research Applications
Direct Volume Rendering in Visualization
- Transfer Functions in Visualization : Transfer functions (TFs) in scientific visualization, particularly in direct volume rendering, are essential for interpreting scalar and multivariate data. They convert this data into visual elements like color and opacity, revealing important features in the studied data. This application is significant for encoding domain knowledge and designing visual material appearances, enabling interactive exploration of complex data sets (Ljung et al., 2016).
Industrial Applications
- Methanol-to-Olefins Process : The methanol-to-olefins (MTO) reaction, which is crucial both in fundamental research and industrial application, has been notably developed by the Dalian Institute of Chemical Physics. This has led to significant advancements in the field, including the creation of the world’s first coal to olefin plant (Tian et al., 2015).
Environmental and Ecological Impact
- Degradation of Trichlorfon Enantiomers : Research into the enantiospecific behavior of trichlorfon (TF) enantiomers during degradation by microorganisms has revealed important insights. This includes the preferential degradation of R-(−)-TF over S-(+)-TF in certain conditions, which has implications for environmental safety and ecological balance (Nie et al., 2016).
Drug Delivery and Pharmaceutical Research
- Artificial Intelligence in Drug Delivery : AI technology, including the application of target fishing (TF) methods, is increasingly important in drug delivery system design. This involves analyzing genetic information for accelerated drug discovery and predicting the behavior of small-molecule modulators, which can significantly improve treatment outcomes (Hassanzadeh et al., 2019).
Biomedical Research
- Hemostasis and Tissue Factor : Studies on tissue factor (TF) have revealed its critical role in hemostasis. Research utilizing genetically modified mice has been particularly insightful in understanding the differences between human and murine TF, which is vital for developing treatments for diseases like cancer (Mackman, 2008).
Future Directions
properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-16,20-21H,8-10H2/b7-6+/t12-,13-,14-,15+,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAPMSDBPDQSPZ-JYJMZDKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2C=CC(COC3=CC=CC=C3)(F)F)O)OC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)/C=C/C(COC3=CC=CC=C3)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113564 | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TF-Diol | |
CAS RN |
209861-02-9 | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TF-Diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRZ939Y85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)

